5-Ethynyl-1-methyl-1H-1,2,4-triazole 5-Ethynyl-1-methyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16538733
InChI: InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3
SMILES:
Molecular Formula: C5H5N3
Molecular Weight: 107.11 g/mol

5-Ethynyl-1-methyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC16538733

Molecular Formula: C5H5N3

Molecular Weight: 107.11 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynyl-1-methyl-1H-1,2,4-triazole -

Specification

Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
IUPAC Name 5-ethynyl-1-methyl-1,2,4-triazole
Standard InChI InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3
Standard InChI Key UVJMGPFHMYNHBV-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC=N1)C#C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a planar 1,2,4-triazole ring with a methyl group at the 1-position and an ethynyl (-C≡CH) group at the 5-position. The IUPAC name is 5-ethynyl-1-methyl-1H-1,2,4-triazole, and its molecular weight is 109.11 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, contributing to the molecule’s linear geometry and enhanced reactivity in π-bond interactions.

Key Structural Features:

  • Triazole Ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

  • Methyl Group: Enhances solubility in organic solvents and modulates electronic effects.

  • Ethynyl Group: Provides a site for click chemistry (e.g., azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.

PropertyValue
Molecular FormulaC₅H₅N₃
Molecular Weight109.11 g/mol
IUPAC Name5-Ethynyl-1-methyl-1H-1,2,4-triazole
SMILESCN1C(=NC=N1)C#C

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 5-ethynyl-1-methyl-1H-1,2,4-triazole typically involves two key steps: methylation of 1,2,4-triazole followed by ethynylation.

  • Methylation:

    • Reagents: 1,2,4-Triazole, chloromethane, potassium hydroxide (KOH), ethanol.

    • Conditions: Heating under reflux (70–80°C) for 12–24 hours.

    • Product: 1-Methyl-1H-1,2,4-triazole .

  • Ethynylation:

    • Reagents: Ethynyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

    • Conditions: Reaction at 60–80°C for 6–8 hours.

    • Mechanism: Nucleophilic substitution at the 5-position of the triazole ring.

Industrial Production

Scale-up requires optimization of solvent systems, catalysts, and temperature profiles to maximize yield and minimize waste. For example, substituting DMF with recyclable solvents like 2-methyltetrahydrofuran improves sustainability .

Chemical Reactivity and Applications

Reaction Pathways

The ethynyl group enables diverse transformations:

Cycloaddition Reactions

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Reacts with azides to form 1,2,3-triazoles, widely used in bioconjugation.

    • Conditions: Cu(I) catalyst, room temperature, aqueous/organic solvent mixtures.

Cross-Coupling Reactions

  • Sonogashira Coupling:

    • Forms carbon-carbon bonds with aryl halides using palladium catalysts.

    • Applications: Synthesis of conjugated polymers for optoelectronics.

Oxidation and Reduction

  • Oxidation: Converts ethynyl to carbonyl groups using KMnO₄.

  • Reduction: Hydrogenation over Pd/C yields ethyl derivatives.

Applications in Medicinal Chemistry

Triazole derivatives exhibit antiviral and anticancer activities. For instance:

  • Antiviral Activity: Analogues like 1-β-D-ribofuranosyl-3-ethynyl- triazole (ETAR) inhibit hantavirus replication by >90% in vitro.

  • Anticancer Potential: Triazoles induce apoptosis in HeLa cells via mitochondrial pathways, outperforming combretastatin A4 in some assays.

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Profile
1-Methyl-1H-1,2,4-triazoleLacks ethynyl groupLimited to electrophilic substitution
5-Ethynyl-1H-1,2,4-triazoleLacks methyl group; lower solubilityEnhanced click chemistry
4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazoleDifferent triazole isomer; bromine substituentSuzuki coupling; SNAr reactions

Industrial and Material Science Applications

Agrochemicals

  • Herbicides: Triazole derivatives inhibit plant cytochrome P450 enzymes, disrupting weed growth.

  • Fungicides: Target fungal ergosterol biosynthesis (e.g., triadimefon analogues).

Advanced Materials

  • Conjugated Polymers: Ethynyl groups enable π-conjugation for organic semiconductors.

  • Metal-Organic Frameworks (MOFs): Serve as linkers for constructing porous materials with high surface areas.

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